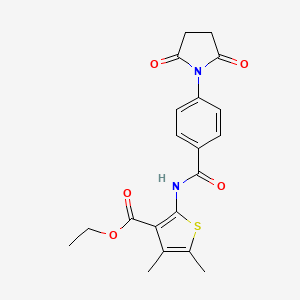

Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxylate

Descripción

Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxylate is a thiophene-based derivative featuring a 4,5-dimethylthiophene core substituted at position 2 with a benzamido group. The benzamido moiety is further modified at the para position with a 2,5-dioxopyrrolidin-1-yl ring, while position 3 of the thiophene bears an ethyl carboxylate ester. This structure combines electron-withdrawing (ester, dioxopyrrolidine) and electron-donating (methyl) groups, which may influence its reactivity, solubility, and biological activity.

Propiedades

IUPAC Name |

ethyl 2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5S/c1-4-27-20(26)17-11(2)12(3)28-19(17)21-18(25)13-5-7-14(8-6-13)22-15(23)9-10-16(22)24/h5-8H,4,9-10H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRIMKZDDTHHRPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxylate is a synthetic organic compound with a complex structure that showcases potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thienyl ring, a benzamido group, and a pyrrolidinone moiety. Its molecular formula is CHNOS, with a molecular weight of approximately 400.4 g/mol . The structural complexity allows for diverse chemical interactions, making it an interesting candidate for drug development.

While specific mechanisms of action for this compound have not been extensively documented, preliminary studies suggest it may interact with various biological targets:

- Enzyme Inhibition : The thiazole ring is believed to play a critical role in fitting into enzyme active sites, potentially inhibiting their activity .

- Receptor Binding : The benzamido group may facilitate hydrogen bonding with amino acid residues in proteins, affecting their function .

Antitumor Activity

Some studies have highlighted the antitumor potential of similar compounds. For example, certain derivatives exhibited significant cytotoxic effects on human lung cancer cell lines (A549, HCC827, and NCI-H358), indicating that modifications to the core structure could yield compounds with promising antitumor properties .

Case Studies and Research Findings

- Antifungal Studies : A series of derivatives were synthesized and tested for antifungal activity. Compounds demonstrated effective inhibition against multiple fungal strains, suggesting that structural features significantly influence their biological efficacy .

- Antitumor Research : Investigations into related compounds revealed their ability to inhibit cell proliferation in vitro. The binding affinity to DNA was also assessed, showing that these compounds could disrupt DNA-dependent processes .

- Pharmacokinetics : Some studies evaluated the pharmacokinetic properties of similar compounds in animal models. Results indicated suitable absorption and metabolism profiles, which are crucial for therapeutic applications .

Summary of Biological Activities

Comparación Con Compuestos Similares

Key Observations :

Substituent Impact on Physical Properties :

- The 2,5-dioxopyrrolidin-1-yl group in the target compound may enhance crystallinity compared to analogs with aliphatic chains (e.g., compounds 12–14), which exhibit lower melting points (~128–147°C) .

- Acid derivatives (e.g., compound 17) show reduced melting points (~100°C), likely due to weaker intermolecular forces compared to esters .

Synthetic Flexibility: The target compound’s synthesis likely parallels methods for analogs in and , which involve cyanoacetylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate followed by condensation with aldehydes or amines . However, the 2,5-dioxopyrrolidin-1-yl group may require specialized coupling agents or protecting strategies.

The tetrazole analog () highlights the role of heterocyclic substituents in modulating pharmacological profiles, though its activity remains unexplored .

Challenges and Opportunities

- Data Gaps : Melting points, yields, and bioactivity data for the target compound are absent in the provided evidence, limiting direct comparisons.

- Optimization Potential: The high yields (72–94%) reported for acrylamido derivatives () suggest that similar strategies could be adapted for the target compound’s synthesis .

Q & A

Q. What are the established synthetic routes for Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxylate?

- Methodological Answer : The compound is synthesized via a multi-step approach:

Core Thiophene Formation : Start with ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, a common intermediate in Gewald synthesis for thiophene derivatives .

Benzamido Group Introduction : React the amine group with a benzoyl chloride derivative, such as 4-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride, under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) to form the amide bond .

Purification : Recrystallize using ethanol or methanol to achieve >95% purity. Yields typically range from 72–94% depending on reaction optimization .

Characterization: Confirm structure via IR (amide C=O stretch ~1650 cm⁻¹), ¹H NMR (thiophene CH₃ groups at δ ~2.1–2.3 ppm), and mass spectrometry .

Q. How is the compound characterized structurally in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

Crystallization : Use slow evaporation in solvents like ethanol or acetonitrile.

Data Collection : Employ a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 298 K .

Refinement : Use SHELXL for structure solution and refinement. Monitor R-factors (<0.05 for high-quality data) and validate geometry with PLATON .

Critical Parameters: Check for disorder (common in flexible pyrrolidine-dione groups) and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data refinement for this compound?

- Methodological Answer : Common issues include:

- Twinning : Use TwinRotMat in PLATON to detect and model twinning .

- Disordered Groups : Apply PART commands in SHELXL to split occupancy (e.g., pyrrolidine-dione ring) .

- Data Quality : Collect high-resolution data (<1.0 Å) to reduce ambiguity. Cross-validate with DFT-optimized geometries (e.g., Gaussian09) .

Q. What strategies optimize synthetic yield while minimizing side products?

- Methodological Answer :

- Reaction Conditions : Use toluene with catalytic piperidine/acetic acid for Knoevenagel-like condensations (5–6 hours, 80–90°C) .

- Purification : Gradient recrystallization (ethanol → hexane) removes unreacted benzaldehyde derivatives. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Scale-Up : Maintain stoichiometric excess of 4-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride (1.2 equiv) to drive the reaction .

Q. How to design structure-activity relationship (SAR) studies for bioactivity screening?

- Methodological Answer :

- Modular Modifications :

Vary the pyrrolidine-dione substituents (e.g., methyl, halogen) to assess steric/electronic effects .

Replace the ethyl ester with tert-butyl or benzyl groups to study lipophilicity .

- Assays : Test in vitro antioxidant activity via DPPH radical scavenging and anti-inflammatory efficacy in carrageenan-induced edema models .

Q. What computational approaches predict binding modes or reactivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with protein targets (e.g., cyclooxygenase-2 for anti-inflammatory studies). Parameterize the ligand with GAFF2 force fields .

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electron density (e.g., Fukui indices for nucleophilic/electrophilic sites) .

Q. How to address impurities in final batches for pharmacological testing?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.